4-Bromo-2-(trifluoromethyl)phenylacetic acid

Catalog No.
S816611
CAS No.
1214339-48-6
M.F
C9H6BrF3O2
M. Wt
283.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(trifluoromethyl)phenylacetic acid

CAS Number

1214339-48-6

Product Name

4-Bromo-2-(trifluoromethyl)phenylacetic acid

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

InChI

InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15)

InChI Key

SSJXXBLDSUVCST-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O
  • Potential Medicinal Chemistry Applications: The presence of the carboxylic acid group suggests 4-Bromo-2-(trifluoromethyl)phenylacetic acid could be a scaffold for drug development. Carboxylic acids are a common functional group found in many medications, and they can participate in various biological interactions []. The trifluoromethyl group is a known bioisostere, meaning it can mimic the behavior of other functional groups while potentially improving drug properties like metabolic stability [].

4-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol. It features a phenylacetic acid structure, where a bromine atom and a trifluoromethyl group are attached to the aromatic ring. The compound is characterized by its off-white solid appearance and has a melting point range of 90-95°C . Its chemical structure can be represented by the SMILES notation: FC(F)(F)C1=C(CC(O)=O)C=CC(Br)=C1 .

Typical of carboxylic acids and aromatic compounds. Some notable reactions include:

  • Esterification: Reacting with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of substituted phenyl derivatives.

These reactions make it versatile for further synthetic applications in organic chemistry.

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid can be achieved through several methods:

  • Direct Halogenation: Starting from 2-(trifluoromethyl)phenylacetic acid, bromination can be performed using bromine in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: Utilizing a trifluoromethyl group source (like trifluoromethyl iodide) followed by bromination on the aromatic ring.
  • Carboxylation Reactions: Using appropriate precursors to introduce the carboxylic acid functionality after forming the aromatic system.

These methods allow for the targeted synthesis of this compound with good yields.

4-Bromo-2-(trifluoromethyl)phenylacetic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: In studies focusing on structure-activity relationships due to its unique functional groups.
  • Materials Science: As a building block for creating novel materials with specific electronic or optical properties.

Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)phenylacetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-(trifluoromethyl)phenylacetic acidC9H6BrF3O2Bromine at position 2 instead of 4
TrifluoroacetophenoneC9H7F3OLacks bromine; features trifluoroacetyl group
4-Chloro-2-(trifluoromethyl)phenylacetic acidC9H6ClF3O2Chlorine instead of bromine

These compounds highlight the uniqueness of 4-Bromo-2-(trifluoromethyl)phenylacetic acid due to its specific halogen substitution pattern and functional groups that may influence its reactivity and biological properties differently compared to others in its class.

XLogP3

3

Dates

Modify: 2024-04-14

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